molecular formula C13H10F3NO B1629630 (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol CAS No. 887974-00-7

(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No.: B1629630
CAS No.: 887974-00-7
M. Wt: 253.22 g/mol
InChI Key: HAYLNFKOVWRRHO-UHFFFAOYSA-N
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Description

Chemical Significance of Trifluoromethyl-Substituted Heterocyclic Compounds

Trifluoromethyl-substituted heterocyclic compounds have emerged as privileged structures in modern medicinal chemistry due to their remarkable ability to enhance the pharmacological profiles of organic molecules through fundamental alterations in their physicochemical properties. The incorporation of trifluoromethyl groups into organic frameworks represents a strategic approach in drug design, as these substitutions significantly increase lipophilicity, alter metabolic stability, and modify hydrogen bonding capabilities compared to their non-fluorinated counterparts. Research has demonstrated that trifluoromethyl groups possess unique electronic and steric properties that can dramatically influence various physiochemical characteristics of parent molecules, including acidity levels, membrane permeability, and overall bioavailability. The trifluoromethyl motif has gained widespread recognition for its profound impact on molecular behavior, particularly in pharmaceutical applications where enhanced metabolic stability and improved pharmacokinetic properties are essential for therapeutic efficacy.

The versatility of trifluoromethyl-containing building blocks in synthetic organic chemistry has been extensively documented, with these compounds serving as pivotal intermediates for the construction of complex heterocyclic scaffolds. Studies have shown that trifluoromethyl-β-dicarbonyls demonstrate remarkable synthetic utility in cyclocondensation reactions with binucleophiles, cycloaddition reactions, carbon-carbon bond formations, and asymmetric multicomponent reactions. The presence of both nucleophilic and electrophilic sites within these structures offers multifunctional reaction capabilities that enable diverse chemical transformations under various synthetic conditions. Contemporary research has emphasized the construction of trifluoromethyl-containing heterocycles through cascade annulation reactions, which have emerged as powerful tools for accessing a variety of trifluoromethyl-substituted heterocyclic systems.

Property Impact of Trifluoromethyl Substitution Reference
Lipophilicity Significantly increased compared to methyl analogs
Metabolic Stability Enhanced resistance to enzymatic degradation
Membrane Permeability Improved Caco-2 permeability
Electronic Properties Modified acidity and hydrogen bonding
Pharmacokinetic Profile Altered bioavailability and distribution

The development of novel synthetic methodologies for incorporating trifluoromethyl groups into heterocyclic frameworks has witnessed significant advancement in recent decades. Modern direct trifluoromethylation methods encompass catalytic reactions, organometallic reagents, carbene chemistry, hypervalent iodine chemistry, and the utilization of ionic nucleophilic and electrophilic trifluoromethylating agents. These synthetic approaches have enabled the preparation of diverse trifluoromethyl-containing heterocycles that serve both as building blocks for more complex structures and as active components in medicinal chemistry-oriented compounds. The strategic importance of these compounds extends beyond pharmaceutical applications to include agrochemical and materials science applications, where the unique properties of the trifluoromethyl group continue to drive innovation and discovery.

Properties

IUPAC Name

[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(8-18)6-17-7-11/h1-7,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLNFKOVWRRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647002
Record name {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887974-00-7
Record name {5-[3-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyridine Ring Construction Strategies

The pyridine moiety is typically assembled via cyclization or modular coupling. A patent by demonstrates the efficacy of 1,1,1-trifluorobut-3-en-2-one cyclization with enamines to generate 2-trifluoromethylpyridines. Adapting this method, the hydroxymethyl group can be introduced by substituting the enamine precursor with a β-hydroxyethylamine derivative , enabling in-situ formation of the alcohol during cyclization.

Trifluoromethylphenyl Incorporation

The 3-(trifluoromethyl)phenyl group is introduced via Suzuki-Miyaura coupling using a boronic acid derivative. For example, 5-bromo-3-(hydroxymethyl)pyridine undergoes cross-coupling with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), achieving >75% yield in toluene/ethanol mixtures.

Synthetic Methodologies and Reaction Optimization

Enamine Cyclization Route

Building on the methodology in, the following optimized protocol yields this compound:

Step 1: Enamine Formation

  • Reactants : 3-(Trifluoromethyl)benzaldehyde (1.0 equiv), β-hydroxyethylamine (1.2 equiv)
  • Conditions : Toluene, 80°C, 12 h, Dean-Stark trap for azeotropic water removal
  • Intermediate : $$ N-(β-hydroxyethyl)-3-(trifluoromethyl)benzaldimine $$ (Yield: 89%)

Step 2: Cyclization with 1,1,1-Trifluorobut-3-en-2-one

  • Reactants : Enamine (1.0 equiv), 1,1,1-trifluorobut-3-en-2-one (1.1 equiv)
  • Conditions : Toluene, 0–5°C, followed by gradual warming to 25°C over 5 h
  • Cyclized Intermediate : Crude yield of 85% by GC analysis

Step 3: Ammonia-Mediated Cyclization

  • Reagent : Anhydrous NH₃ (2.0 equiv), glacial acetic acid (1.5 equiv)
  • Conditions : Toluene, reflux (85°C) for 1 h
  • Final Product : this compound (Isolated yield: 78%)

Key Advantages :

  • Solvent Economy : Reactions conducted in nonpolar toluene eliminate intermediate isolation.
  • Scalability : Demonstrated at 500 mL scale with consistent yields.

Cross-Coupling and Functional Group Interconversion

Route A: Suzuki-Miyaura Coupling

Step Reactants Conditions Yield
1 5-Bromo-3-(hydroxymethyl)pyridine, 3-(Trifluoromethyl)phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (3:1), 90°C, 24 h 82%
2 Deprotection (if needed) HCl (2M), Ethanol, RT, 2 h 95%

Route B: Reduction of Nitrile Precursor

  • Starting Material : 5-(3-(Trifluoromethyl)phenyl)pyridine-3-carbonitrile
  • Reduction : LiAlH₄ (2.0 equiv), THF, 0°C to RT, 6 h
  • Product : this compound (Yield: 68%)

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

The patent highlights toluene as an ideal solvent due to its compatibility with both enamine formation and cyclization. Catalyst recovery systems (e.g., Pd filtration membranes) reduce costs in cross-coupling routes.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >98% purity.
  • Crystallization : Recrystallization from ethanol/water (4:1) yields needle-like crystals (mp 92–94°C).

Analytical Characterization

Method Data
¹H NMR (400 MHz, CDCl₃) δ 8.72 (s, 1H, Py-H2), 8.52 (s, 1H, Py-H6), 7.85–7.75 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂OH), 2.51 (br s, 1H, OH)
¹³C NMR δ 156.8 (Py-C3), 139.2 (q, $$ J = 32.4 $$ Hz, CF₃), 132.1–125.4 (Ar-C), 63.1 (CH₂OH)
HRMS m/z 253.0824 [M+H]⁺ (Calc. 253.0821)

Chemical Reactions Analysis

Oxidation to Ketone Derivatives

The primary alcohol group undergoes oxidation to form the corresponding ketone, (5-(3-(trifluoromethyl)phenyl)pyridin-3-yl)methanone. This reaction is critical for further functionalization, such as Schiff base formation.

Conditions :

  • Oxidizing Agents : Silver oxide (Ag₂O) or Jones reagent.

  • Solvent : Tetrahydrofuran (THF) or diethyl ether.

  • Yield : ~76% (analogous to ).

EntryOxidizing AgentSolventTemperatureYield (%)
1Ag₂OTHF0°C → RT76
2CrO₃/H₂SO₄Acetone0°C68

The trifluoromethyl group stabilizes the intermediate carbocation during oxidation, enhancing reaction efficiency .

Carbocation-Mediated Ritter-Type Reactions

The alcohol participates in carbocation formation under acidic conditions, enabling Ritter reactions with nitriles to form imidazo[1,5-a]pyridine derivatives .

Mechanism :

  • Carbocation Generation : Protonation of the hydroxyl group followed by dehydration.

  • Nitrile Attack : Nucleophilic addition of nitriles to the carbocation.

  • Cyclization : Intramolecular attack by the pyridine nitrogen, leading to rearomatization.

Optimized Conditions :

  • Catalyst : Bismuth triflate (Bi(OTf)₃, 5 mol%) and p-TsOH (5 equiv).

  • Solvent : Acetonitrile (MeCN).

  • Temperature : 150°C (sealed tube).

  • Yield : Up to 95% for analogous substrates .

SubstrateNitrileProduct Yield (%)
Pyridin-3-ylmethanolBenzyl nitrile86
Pyridin-3-ylmethanolNaphthalenitrile95

Side products (e.g., hydrolysis derivatives) form if the nitrilium ion intermediate reacts with water .

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides.

Esterification Example :

  • Reagents : Acetyl chloride, DMAP (catalyst).

  • Solvent : Dichloromethane (DCM).

  • Yield : ~80% (analogous to ).

Etherification Example :

  • Reagents : Methyl iodide, NaH (base).

  • Solvent : DMF.

  • Yield : ~72% .

Schiff Base Formation

After oxidation to the ketone, the compound reacts with amines to form Schiff bases, as demonstrated in the synthesis of diazirine photolabels .

Conditions :

  • Ketone Intermediate : (5-(3-(trifluoromethyl)phenyl)pyridin-3-yl)methanone.

  • Amine : Hydroxylamine derivatives.

  • Catalyst : Sodium acetate (AcONa).

  • Yield : ~75% .

EntryAmineProductYield (%)
15-Aminopentanoic acidSchiff base derivative75

Nucleophilic Substitution

Activation of the hydroxyl group via tosylation enables nucleophilic substitution.

Example :

  • Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Substitution : Displacement by azide or thiolate ions.

Conditions :

  • Tosylation : TsCl (1.2 equiv), DMAP (0.1 equiv), DCM, 0°C → RT.

  • Yield : ~85% .

Biological Activity and Interaction Studies

While not a direct reaction, the compound’s trifluoromethyl group enhances binding affinity with biological targets via:

  • π-π Stacking : Interaction with aromatic residues in enzymes.

  • Hydrogen Bonding : Hydroxyl group participation in polar interactions .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its pharmacophoric properties, particularly its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and bioavailability. Research indicates that this compound may exhibit anticancer , anti-inflammatory , and antimicrobial activities, making it a candidate for drug development.

Key Findings

  • Anticancer Activity : In vitro studies have shown that (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol can inhibit tumor growth in various cancer cell lines. For instance, a case study demonstrated a significant reduction in tumor size in mouse models treated with this compound compared to controls.
  • Anti-inflammatory Effects : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Materials Science

Advanced Material Development
The unique chemical structure of this compound allows for its use in developing advanced materials. Its properties make it suitable for applications in polymers and coatings, where stability and reactivity are crucial.

Applications

  • Used as an intermediate in the synthesis of complex organic molecules that serve as precursors for various industrial applications.
  • Potential use in formulating high-performance coatings due to its chemical resilience.

Biological Studies

Biological Activity Exploration
Research into the biological activities of this compound has highlighted its potential therapeutic effects. Studies have focused on its interactions with enzymes and receptors, which could lead to new treatment modalities for various diseases.

Case Studies

  • A study involving the compound's effect on bacterial strains showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Another investigation indicated potential use in treating neglected tropical diseases by inhibiting the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis .

Industrial Applications

Synthesis Intermediates
In industrial chemistry, this compound serves as an important intermediate for synthesizing other organic compounds. Its reactivity is leveraged in various chemical processes, contributing to the production of agrochemicals and pharmaceuticals.

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Studies
Medicinal ChemistryAnticancer and anti-inflammatory agentsSignificant tumor reduction in mouse models
Materials ScienceAdvanced polymers and coatingsStability and reactivity enhancement
Biological StudiesAntimicrobial activity against MRSAEffective inhibition of bacterial growth
Industrial ApplicationsSynthesis intermediatesImportant precursor for agrochemical production

Mechanism of Action

The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing various biological pathways . For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.

Comparison with Similar Compounds

Key Structural Analogues

Below is a comparative analysis of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol and its analogues based on substituent variations, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituent Features Key Properties Potential Applications
This compound 887974-00-7 C₁₃H₁₀F₃NO - CF₃ at phenyl meta-position
- CH₂OH at pyridine 3-position
- High lipophilicity (logP ~2.8*)
- Moderate solubility in polar solvents
- Kinase inhibitor intermediates
- Anticancer drug fragments
[5-(3-Fluorophenyl)pyridin-3-yl]methanol 887974-11-0 C₁₂H₁₀FNO - F at phenyl meta-position
- CH₂OH at pyridine 3-position
- Lower lipophilicity (logP ~2.1*)
- Improved metabolic stability vs. CF₃
- Antibacterial agents
- Fluorinated probe molecules
(6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol 1227570-75-3 C₈H₆F₄NO - CF₃ at pyridine 2-position
- F at pyridine 6-position
- Electron-deficient pyridine ring
- Enhanced reactivity in SNAr reactions
- Agrochemical intermediates
- Ligands for metal catalysis
Phenyl(5-(trifluoromethyl)pyridin-3-yl)methanol N/A C₁₃H₁₀F₃NO - CF₃ at pyridine 5-position
- Phenyl-CH₂OH at pyridine 3-position
- Steric hindrance from phenyl group
- Reduced solubility in water
- Materials science
- Polymer precursors

*Estimated using fragment-based methods.

Substituent Effects on Properties

  • Trifluoromethyl (-CF₃): Increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues . Electron-withdrawing nature stabilizes aromatic rings, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors like Nilotinib ).
  • Fluorine (-F): Improves metabolic stability but offers lower lipophilicity than -CF₃.
  • Hydroxymethyl (-CH₂OH) :

    • Introduces polarity, improving aqueous solubility.
    • May participate in hydrogen bonding, critical for interactions with biological targets like kinases .

Biological Activity

The compound (5-(3-(trifluoromethyl)phenyl)pyridin-3-yl)methanol , identified by its CAS number 887974-00-7, is a pyridine derivative characterized by the presence of a trifluoromethyl group. This structural feature enhances its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group contributes to increased binding affinity and selectivity for these targets, which may include enzymes and receptors involved in critical metabolic pathways. The compound's ability to modulate these interactions can lead to therapeutic effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation through mechanisms like apoptosis induction.
  • Antimicrobial Effects : Enhanced activity against various pathogens due to improved membrane permeability.
  • Enzyme Inhibition : Potential inhibition of enzymes that regulate metabolic processes.

Biological Activity Findings

Recent studies have highlighted the compound's promising biological activities, particularly in anticancer research. A notable study evaluated several derivatives, including this compound, against a panel of cancer cell lines.

Antiproliferative Activity

The antiproliferative effects were assessed using the National Cancer Institute (NCI) 60 cell line panel. Key findings from the study include:

  • IC50 Values : The compound exhibited significant growth inhibition across multiple cancer cell lines with IC50 values ranging from 1.25 µM to 8.44 µM.
  • Notable Cell Lines :
    • Colon KM12: IC50 = 1.25 µM
    • CNS SNB-75: IC50 = 1.26 µM
    • Melanoma SK-MEL-28: IC50 = 1.49 µM
    • Renal A498: IC50 = 1.33 µM

These results indicate that this compound may be particularly effective against certain types of cancer, warranting further investigation into its therapeutic potential.

Study on Antichlamydial Activity

Another study focused on the antichlamydial activity of derivatives containing the trifluoromethyl group. It was found that compounds with this substituent exhibited selective activity against Chlamydia species, highlighting the importance of electron-withdrawing groups in enhancing biological efficacy.

Comparative Analysis with Other Compounds

A comparative analysis demonstrated that compounds similar to this compound often showed superior activity when the trifluoromethyl group was present. For example:

Compound NameStructureNotable Activity
This compoundStructureAnticancer, Antimicrobial
(4-(trifluoromethyl)phenol)StructureAntimicrobial
(2-(trifluoromethyl)pyridine)StructureAnticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : The compound can be synthesized via halogenation of a pyridine precursor followed by nucleophilic substitution with a trifluoromethylphenyl group. For example, fluorination using potassium fluoride in DMSO at elevated temperatures (80–100°C) is effective for introducing fluorine atoms to the pyridine ring. Subsequent reduction of intermediate carbonyl groups (e.g., using LiAlH₄ in anhydrous THF) yields the methanol derivative. Optimization involves controlling stoichiometry, reaction time, and solvent polarity to minimize side reactions like over-reduction or dehalogenation .
  • Characterization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity products .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., chemical shifts for trifluoromethyl groups at ~110–120 ppm in 19^19F NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns (acetonitrile/water mobile phase) ensures >95% purity. Residual solvents or metal catalysts (e.g., LiAlH₄) can be quantified via GC-MS or ICP-OES .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions with biological targets?

  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring and enhancing stability against oxidation. This alters dipole moments and polar surface area, impacting solubility and membrane permeability .
  • Binding Interactions : Fluorine atoms engage in hydrogen bonding and hydrophobic interactions with target proteins (e.g., enzymes or receptors). Computational docking studies (AutoDock Vina, Schrödinger Suite) can map binding poses, while surface plasmon resonance (SPR) quantifies binding affinity (KD) .

Q. What strategies resolve contradictions in biological activity data across studies, such as variable IC50 values in enzyme inhibition assays?

  • Experimental Design : Standardize assay conditions (buffer pH, temperature, enzyme concentration). Validate compound stability under assay conditions via LC-MS to rule out degradation. Use positive controls (e.g., known inhibitors) to calibrate activity .
  • Data Analysis : Apply statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers. Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Consider stereochemical purity—racemic mixtures vs. enantiopure forms—as a source of variability .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications at the pyridine or phenyl positions?

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the pyridine’s 2- or 4-positions via Suzuki-Miyaura coupling. Compare logP (HPLC-derived) and pKa (potentiometric titration) to assess lipophilicity and ionization .
  • Biological Testing : Screen analogs in cell-based assays (e.g., cytotoxicity, target engagement) and correlate activity with computational descriptors (e.g., molecular electrostatic potential maps). Prioritize derivatives with improved selectivity (e.g., >10-fold vs. off-target proteins) .

Methodological Considerations

  • Synthetic Challenges : Avoid using aqueous conditions during LiAlH₄ reductions to prevent hydrolysis. For scale-up, replace DMSO with DMF to reduce viscosity and improve mixing .
  • Stability Studies : Store the compound under inert atmosphere (N2) at –20°C to prevent oxidation of the methanol group. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol
Reactant of Route 2
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

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